molecular formula C10H20N2Na8O12P4 B12746562 Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate CAS No. 94023-18-4

Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Cat. No.: B12746562
CAS No.: 94023-18-4
M. Wt: 668.09 g/mol
InChI Key: DGCKJBZTJPQAPT-UHFFFAOYSA-F
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a polyphosphonate chelating agent with a hexane backbone and eight sodium counterions. Its structure features a hexane-1,6-diylbis(nitrilobis(methylene)) core, which provides multiple phosphonate groups for metal ion coordination. This compound is widely used in industrial applications such as water treatment, detergent formulations, and scale inhibition due to its high solubility in water and strong binding affinity for divalent cations (e.g., Ca²⁺, Mg²⁺) .

The compound’s structure has likely been validated using crystallographic tools such as SHELXL, a program renowned for small-molecule refinement and structure validation . The hexane backbone confers flexibility, enabling effective chelation of metal ions across a range of pH conditions.

Properties

CAS No.

94023-18-4

Molecular Formula

C10H20N2Na8O12P4

Molecular Weight

668.09 g/mol

IUPAC Name

octasodium;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine

InChI

InChI=1S/C10H28N2O12P4.8Na/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;/q;8*+1/p-8

InChI Key

DGCKJBZTJPQAPT-UHFFFAOYSA-F

Canonical SMILES

C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of hexane-1,6-diamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then neutralized with sodium hydroxide to obtain the octasodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration and crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonate and amine derivatives, which have applications in different fields such as agriculture, medicine, and materials science .

Scientific Research Applications

Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions, which can inhibit the activity of certain enzymes and disrupt biological pathways. The compound’s phosphonate groups interact with metal ions, forming stable complexes that prevent the ions from participating in catalytic processes .

Comparison with Similar Compounds

Counterion Variation: Octapotassium Analog

Compound : Octapotassium [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate (CAS: 263-838-8)

  • Key Differences :
    • Counterion : Potassium replaces sodium, reducing solubility in polar solvents due to potassium’s larger ionic radius and lower hydration energy.
    • Applications : Preferred in agricultural chemicals where sodium accumulation in soil is undesirable.
    • Stability : Potassium salts may exhibit lower hygroscopicity, enhancing shelf life in humid environments .

Backbone Chain Length Variation: Ethane-1,2-diylbis Analog

Compound : Octapotassium [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate (CAS: 93983-09-6)

  • Key Differences :
    • Backbone : Ethane (C₂) vs. hexane (C₆), shortening the distance between phosphonate groups.
    • Chelation Efficiency : Shorter backbone reduces steric flexibility, limiting efficacy for larger metal ions (e.g., Fe³⁺) but improving binding to smaller ions (e.g., Al³⁺).
    • Solubility : Higher solubility in organic solvents due to reduced hydrophilicity .

Functional Group Analogs: Hexamethylene Diisocyanate

Compound : 1,6-Diisocyanatohexane (CAS: 822-06-0)

  • Key Differences :
    • Functional Groups : Isocyanate (-NCO) vs. phosphonate (-PO₃), resulting in distinct reactivity (e.g., polymerization vs. chelation).
    • Applications : Primarily used in polyurethane production, contrasting with phosphonates’ role in metal sequestration .

Data Table: Comparative Properties

Compound Name CAS Number Counterion Backbone Chain Solubility (Water) Key Applications
Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate 63069-27-2 Sodium C₆ High Water treatment, detergents
Octapotassium [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate 263-838-8 Potassium C₆ Moderate Agriculture, industrial chelation
Octapotassium [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate 93983-09-6 Potassium C₂ High Niche metal ion sequestration
1,6-Diisocyanatohexane 822-06-0 N/A C₆ Low Polyurethane synthesis

Sources:

Biological Activity

Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a complex phosphonate compound characterized by its unique structure, which includes a hexane backbone and multiple phosphonate functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2Na8O12P4C_{10}H_{20}N_2Na_8O_{12}P_4, and it exhibits high water solubility due to the presence of sodium ions. The compound's structure allows for various chemical reactivities, including hydrolysis and nucleophilic substitution reactions, which are essential for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound suggests several key areas of interest:

1. Metal Ion Chelation

Preliminary studies indicate that the phosphonate groups in this compound can effectively chelate divalent metal ions such as calcium and magnesium. This chelation can influence various biological pathways, potentially affecting cellular processes and environmental interactions.

2. Antimicrobial Properties

The presence of ammonium ions in structurally similar compounds suggests that this compound may exhibit antimicrobial properties. These ions can disrupt microbial cell membranes, leading to cell lysis. Further research is required to confirm these effects and understand the underlying mechanisms.

3. Enzyme Interaction

There is potential for the phosphonate groups to interact with enzymes, possibly acting as inhibitors or modulators of enzymatic activity. This aspect warrants further investigation to elucidate specific interactions with biological macromolecules.

Comparative Analysis with Similar Compounds

A comparison with structurally similar phosphonates highlights the unique features and potential applications of this compound:

Compound NameMolecular FormulaKey FeaturesPotential Applications
Tetrasodium Nitrilotris(methylene)trisphosphonateCHNNaOPCHNNaOPContains three phosphonate groupsChelating agent
Pentasodium (1,2-Ethanediylbis(nitrilobis(methylene)))tetrakisphosphonic acidCHNNaOPCHNNaOPDifferent backbone structureAgricultural applications
Octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonateCHNKOPCHNKOPPotassium variantVaries in solubility characteristics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.